molecular formula C21H17ClN2O4S B2465008 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate CAS No. 320424-15-5

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate

Cat. No. B2465008
CAS RN: 320424-15-5
M. Wt: 428.89
InChI Key: LMZFKOYOJZYOPO-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate” is a complex organic molecule that contains several functional groups . It has a carbamate group (N-(3-methylphenyl)carbamate), a nitro group (3-nitrobenzyl), and a sulfanyl group (4-chlorophenyl)sulfanyl .


Molecular Structure Analysis

The molecular formula of this compound is C21H17ClN2O4S . It contains a benzyl group substituted with a nitro group and a sulfanyl group, which is further substituted with a chlorophenyl group. The benzyl group is also attached to a carbamate group, which is substituted with a methylphenyl group .

Scientific Research Applications

Bioreductive Prodrug Triggers

4-Nitrobenzyl carbamates, such as the compound , are investigated as triggers for bioreductive prodrugs. These compounds, when reduced to hydroxylamines, can rapidly fragment to release toxic amine-based toxins. Substituent effects on these compounds significantly influence the rate of fragmentation, which is a crucial factor in their efficacy as bioreductive drugs (Hay et al., 1999).

Transparent Polyimides with High Refractive Index

The compound, or derivatives of it, have been used in the synthesis of transparent polyimides. These materials demonstrate high refractive indices and small birefringences, making them suitable for applications requiring transparent materials with excellent optical properties (Tapaswi et al., 2015).

Chemical Reactivity in Antileukemic Activity

In the realm of medicinal chemistry, derivatives of nitrobenzyl carbamates are synthesized for their potential antileukemic activity. The reactivity of these compounds towards model nucleophiles like 4-(4-nitrobenzyl)pyridine is studied to understand their potential therapeutic effects (Anderson & Mach, 1987).

Inhibitory Effects on Microbial Growth

Compounds such as 4-nitrobenzyl phenyl sulfides, structurally similar to the specified chemical, have shown antimicrobial activities. The derivatives with specific substituents like 4-nitrobenzyl and 4-chlorophenyl groups have exhibited strong inhibitory effects against various microbial strains, suggesting their potential in antimicrobial applications (Hatano et al., 2011).

Alkyl 2-Arylsulfanyl-3-Nitroacrylates Synthesis

In the field of organic synthesis, methods have been developed for synthesizing alkyl 2-arylsulfanyl-3-nitroacrylates, which can be transformed into other valuable chemical intermediates. These compounds play a crucial role in various synthetic routes for producing complex organic molecules (Makarenko et al., 2018).

properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-3-2-4-17(11-14)23-21(25)28-13-15-5-10-20(19(12-15)24(26)27)29-18-8-6-16(22)7-9-18/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFKOYOJZYOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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